molecular formula C12H10F3N3O B6003850 N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No. B6003850
M. Wt: 269.22 g/mol
InChI Key: BPZFVGZYJCKUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide, also known as TFEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEP is a pyrrole-based compound that has a trifluoromethyl group attached to a pyridine ring. This compound has a unique chemical structure that makes it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to bind to metal ions, such as copper and zinc, and inhibit their activity.
Biochemical and Physiological Effects:
N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of metalloenzymes, such as carbonic anhydrase and metalloproteinases. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide in lab experiments include its high purity and yield, its unique chemical structure, and its ability to interact with proteins and other biomolecules. However, the limitations of using N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are many future directions for the use of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs and therapeutic agents based on N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide. Another direction is the use of N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide as a tool for studying protein interactions and structure. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide could be used in the development of new fluorescent probes for the detection of metal ions in biological systems.

Synthesis Methods

N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic acid and ethylamine. Another method involves the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic anhydride and ethylamine. Both methods yield N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide with high purity and yield.

Scientific Research Applications

N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been widely used in scientific research due to its unique chemical properties. N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a tool for studying the interactions between proteins and small molecules. Additionally, N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has been used in the development of new drugs and therapeutic agents.

properties

IUPAC Name

N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)10(8-4-1-2-6-16-8)18-11(19)9-5-3-7-17-9/h1-7,10,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFVGZYJCKUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)NC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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